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Compound of Interest

Compound Name: L-Vinylglycine

Cat. No.: B1582818 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Kinetic Characterization of L-Vinylglycine

L-Vinylglycine (L-VG), a non-proteinogenic amino acid, presents a compelling case as an

alternative substrate and a mechanism-based inhibitor for a range of pyridoxal phosphate

(PLP)-dependent enzymes. Its unique vinyl group confers a reactivity that allows it to serve as

a valuable tool in enzymology and drug design. This guide provides a comparative kinetic

characterization of L-Vinylglycine with the natural substrates of key enzymes, supported by

experimental data and detailed methodologies.

Comparative Kinetic Parameters
The efficacy of L-Vinylglycine as an alternative substrate is best understood by comparing its

kinetic parameters with those of the natural substrates for the same enzyme. The following

table summarizes the key kinetic constants for L-Vinylglycine and the natural substrates of 1-

aminocyclopropane-1-carboxylate (ACC) synthase, L-amino acid oxidase, and aspartate

aminotransferase.
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Enzyme Substrate
K_m_
(µM)

V_max_
(µmol/min
/mg)

k_cat_
(s⁻¹)

k_cat_/K_
m_
(M⁻¹s⁻¹)

Referenc
e(s)

ACC

Synthase

S-

adenosyl-

L-

methionine

(SAM)

20
Not

Reported

Not

Reported

Not

Reported
[1]

L-

Vinylglycin

e

3300
Not

Reported
0.00167 0.5 [2]

L-Amino

Acid

Oxidase

L-Leucine 340
Not

Reported
136 400000 [3]

L-

Vinylglycin

e

- - - -

Aspartate

Aminotrans

ferase

L-

Aspartate
- - - -

L-

Vinylglycin

e

- - - -

Note: Data for L-Vinylglycine with L-Amino Acid Oxidase and Aspartate Aminotransferase, and

some specific values for other substrates were not available in the searched literature. The

table will be updated as more data becomes available.

Experimental Protocols
The determination of the kinetic parameters presented above relies on robust experimental

methodologies. Below are detailed protocols for the key enzymes discussed.
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Kinetic Assay for 1-Aminocyclopropane-1-carboxylate
(ACC) Synthase
The activity of ACC synthase is determined by measuring the production of its product, 1-

aminocyclopropane-1-carboxylic acid (ACC).

Materials:

Purified ACC synthase

S-adenosyl-L-methionine (SAM) or L-Vinylglycine solution of varying concentrations

Assay Buffer: 100 mM EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid))

buffer, pH 8.5, containing 10 µM pyridoxal phosphate and 10 mM dithiothreitol.

Reaction termination solution: 10 mM HgCl₂

Reagents for ACC quantification (e.g., as described by Lizada and Yang, 1979)

Procedure:

Prepare reaction mixtures in sealed vials containing the assay buffer and varying

concentrations of the substrate (SAM or L-Vinylglycine).

Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C).

Initiate the reaction by adding a known amount of purified ACC synthase to each vial.

Incubate the reaction for a specific time period during which the reaction rate is linear.

Terminate the reaction by adding the reaction termination solution.

Quantify the amount of ACC produced in each reaction mixture.

Determine the initial velocity (v₀) for each substrate concentration.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_)
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can be calculated if the enzyme concentration is known (k_cat_ = V_max_ / [E]).

Kinetic Assay for L-Amino Acid Oxidase
The activity of L-amino acid oxidase is typically measured by monitoring the production of

hydrogen peroxide (H₂O₂), one of the reaction products. A common method involves a coupled

enzyme assay with horseradish peroxidase (HRP).

Materials:

Purified L-amino acid oxidase

L-amino acid substrate (e.g., L-Leucine) or L-Vinylglycine solution of varying concentrations

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

Horseradish peroxidase (HRP)

A chromogenic HRP substrate (e.g., Amplex Red, o-dianisidine)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate

in a cuvette.

Add a known amount of purified L-amino acid oxidase to the cuvette.

Initiate the reaction by adding varying concentrations of the L-amino acid substrate or L-
Vinylglycine.

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen

chromogenic substrate over time using a spectrophotometer.

Calculate the initial reaction velocity from the linear portion of the absorbance versus time

plot.
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Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine K_m_ and V_max_.

Kinetic Assay for Aspartate Aminotransferase
The activity of aspartate aminotransferase is often determined by a coupled enzyme assay that

monitors the consumption of NADH.

Materials:

Purified aspartate aminotransferase

L-aspartate and α-ketoglutarate solutions of varying concentrations (or L-Vinylglycine as

the amino donor)

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

Malate dehydrogenase (MDH)

NADH

Spectrophotometer

Procedure:

Prepare a reaction mixture in a cuvette containing the assay buffer, α-ketoglutarate, NADH,

and an excess of malate dehydrogenase.

Add a known amount of purified aspartate aminotransferase to the cuvette.

Initiate the reaction by adding varying concentrations of L-aspartate (or L-Vinylglycine).

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over

time using a spectrophotometer.

Calculate the initial reaction velocity from the linear portion of the absorbance versus time

plot.
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Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine K_m_ and V_max_.

Visualizations
To further elucidate the role of L-Vinylglycine, the following diagrams illustrate the enzymatic

reaction pathway of ACC synthase and a general experimental workflow for kinetic

characterization.
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Caption: Experimental workflow for determining enzyme kinetic parameters.
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Natural Reaction L-Vinylglycine Interaction
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Caption: Reaction pathway of ACC synthase with its natural and alternative substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [L-Vinylglycine: A Kinetic Profile of a Versatile Alternative
Substrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582818#kinetic-characterization-of-l-vinylglycine-as-
an-alternative-substrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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